molecular formula C17H21BrN4O2 B13103964 tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B13103964
M. Wt: 393.3 g/mol
InChI Key: RLIAUWSUKRHEGE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 8th position and a piperazine ring bonded to a tert-butyl carboxylate group

Preparation Methods

The synthesis of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-bromoquinazoline and tert-butyl piperazine-1-carboxylate.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine.

    Synthetic Route: The 8-bromoquinazoline is reacted with tert-butyl piperazine-1-carboxylate under reflux conditions to form the desired product.

    Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.

Chemical Reactions Analysis

Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a tool compound in chemical biology research to investigate the structure-activity relationships of quinazoline derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The quinazoline ring can bind to the active site of these enzymes, inhibiting their activity and modulating various cellular pathways. The bromine atom and the piperazine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the quinazoline ring.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group.

    Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxypyridinyl group.

The uniqueness of this compound lies in its quinazoline ring structure, which imparts specific biological activities and chemical properties that are distinct from other piperazine derivatives .

Properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-9-7-21(8-10-22)15-19-11-12-5-4-6-13(18)14(12)20-15/h4-6,11H,7-10H2,1-3H3

InChI Key

RLIAUWSUKRHEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C=CC=C(C3=N2)Br

Origin of Product

United States

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